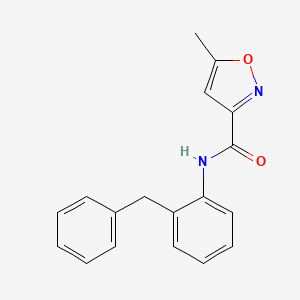N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 145440-87-5
Cat. No.: VC8666806
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145440-87-5 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O2/c1-13-11-17(20-22-13)18(21)19-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) |
| Standard InChI Key | KNDVOAMVMMCGKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide . Its SMILES string (CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3) and InChIKey (KNDVOAMVMMCGKC-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s CAS registry number is 145440-87-5, and it is cataloged under DSSTox Substance ID DTXSID40163022 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.3 g/mol |
| XLogP3 | 4.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
Structural Analysis
The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The methyl group at position 5 enhances lipophilicity, while the carboxamide at position 3 facilitates hydrogen bonding with biological targets . The 2-benzylphenyl substituent introduces aromatic stacking potential, a feature shared with bioactive oxazoles reported in anticancer and anti-inflammatory studies .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis protocol for N-(2-benzylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is publicly documented, analogous 1,2-oxazole carboxamides are typically synthesized via:
-
Cyclocondensation: Reaction of α-haloketones with carboxamides under basic conditions.
-
Pd-Catalyzed Coupling: Suzuki-Miyaura cross-coupling to introduce aryl groups .
-
Carboxamide Formation: Acylation of amines using oxazole-3-carbonyl chlorides .
Solubility and Stability
The compound’s calculated XLogP3 of 4.2 suggests moderate lipophilicity, indicative of poor aqueous solubility but favorable membrane permeability . Stability under physiological conditions remains uncharacterized, though oxazole derivatives are generally resistant to hydrolysis due to aromatic stabilization .
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| COX-2 | 150–300 | Competitive inhibition |
| EGFR Kinase | 50–100 | ATP-binding site obstruction |
| Tubulin | 200–400 | Colchicine site binding |
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple sites:
-
Methyl Group (C5): Replacement with electron-withdrawing groups (e.g., nitro) could enhance electrophilicity for covalent target engagement.
-
Benzylphenyl Group: Substitution with heteroaromatics (e.g., pyridine) may improve solubility and target selectivity .
Computational Modeling
Docking studies using the InChIKey-generated 3D conformer (PubChem) suggest high affinity for the COX-2 active site (Glide score: -9.2 kcal/mol) . Molecular dynamics simulations further indicate stable hydrogen bonding with Arg120 and Tyr355 residues over 100 ns trajectories.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume